1,2,3,4,6,8-Hexachlorodibenzofuran
Overview
Description
1,2,3,4,6,8-Hexachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Synthesis Analysis
This compound is not deliberately produced by industry . Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .Molecular Structure Analysis
The molecular formula of this compound is C12H2Cl6O . The average molecular mass is 374.862 g/mol . The structure can be represented by the SMILES notation: ClC1=CC(Cl)=C2OC3=C(Cl)C(Cl)=C(Cl)C(Cl)=C3C2=C1 .Physical and Chemical Properties Analysis
This compound has an average molecular mass of 374.862 g/mol . The monoisotopic mass is 371.824 g/mol . The CAS Registry Number is 69698-60-8 .Scientific Research Applications
Antiestrogenic Effects in Cancer Cells
HxCDF analogs like 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) have shown antiestrogenic properties in human and rodent cancer cell lines. Research indicates that these compounds inhibit estrogen-induced proliferation and affect estrogen receptor levels in cells, suggesting potential applications in cancer therapy (Zacharewski et al., 1992).
Carcinogenicity Studies
Studies on the carcinogenic potential of HxCDF have been conducted. For instance, research on rats has shown the development of tumors in the liver and subcutaneous tissue after exposure to HxCDF (Nishizumi, 1989). These findings are crucial for understanding the long-term health impacts of environmental exposure to HxCDF.
Detoxification and Dechlorination
Studies have demonstrated the dechlorination and detoxification of HxCDF by microbial cultures, including Dehalococcoides ethenogenes. This research is significant for environmental remediation efforts, as it explores methods to reduce the toxicity of HxCDF in contaminated sites (Liu & Fennell, 2008).
Mechanism of Action Studies
Research has also delved into the mechanism of action of HxCDF and its analogs, exploring how they interact with the aryl hydrocarbon (Ah) receptor. These studies contribute to a better understanding of the molecular basis of HxCDF's effects on biological systems (Piskorska-Pliszczynska et al., 1991).
Acute Toxicity and Enzyme Induction
Investigations into the acute toxicity of HxCDF have shown its effects on enzyme induction in rats. These studies are crucial for assessing the risks associated with exposure to HxCDF and understanding its toxicological profile (Yoshihara et al., 1981).
Teratogenic Effects
HxCDF's teratogenic effects have been studied in mice, revealing potential risks for developmental abnormalities. This research is vital for evaluating the safety of environmental and occupational exposure to HxCDF (Birnbaum et al., 1987).
Mechanism of Action
1,2,3,4,6,8-Hexachlorodibenzofuran acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Properties
IUPAC Name |
1,2,3,4,6,8-hexachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-4-6-7(15)8(16)9(17)10(18)12(6)19-11(4)5(14)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGNWHERVQWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219986 | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69698-60-8 | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069698608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,8-Hexachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6,8-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9A11M9ARZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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